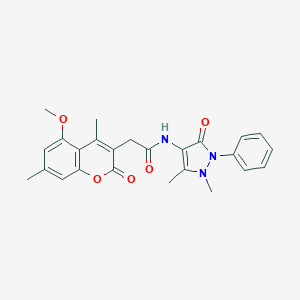![molecular formula C24H37N3O4S B258028 N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide](/img/structure/B258028.png)
N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC). AZD9291 is a potent and selective inhibitor of the T790M mutation in EGFR, which is responsible for resistance to first-generation EGFR TKIs.
Wirkmechanismus
N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide selectively inhibits the T790M mutation in EGFR, which is responsible for resistance to first-generation EGFR TKIs. By blocking the activity of this mutation, this compound prevents the activation of downstream signaling pathways that promote cancer cell growth and survival. This results in the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of EGFR signaling, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. This compound has also been shown to have minimal effects on normal cells and tissues, leading to a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide in lab experiments include its potency and selectivity for the T790M mutation in EGFR, as well as its favorable safety profile. However, limitations include the need for specialized equipment and expertise to synthesize and administer the compound, as well as the cost and availability of the compound.
Zukünftige Richtungen
For research on N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide include the development of combination therapies with other targeted agents or immunotherapies, the investigation of its efficacy in other cancer types, and the identification of biomarkers that can predict response to treatment. Additionally, further studies are needed to elucidate the mechanisms of resistance to this compound and to develop strategies to overcome this resistance.
Synthesemethoden
The synthesis of N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide involves several steps, including the preparation of 4-aminomethylcyclohexanecarboxylate, 4-methylsulfonylphenylboronic acid, and 1-azepan-1-yl-2-bromoethanone. These compounds are then reacted to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In a phase I trial, this compound demonstrated promising antitumor activity in patients with advanced NSCLC harboring the T790M mutation. Subsequent phase II and III trials confirmed the efficacy and safety of this compound, leading to its approval by the US Food and Drug Administration (FDA) in 2015.
Eigenschaften
Molekularformel |
C24H37N3O4S |
|---|---|
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
N-[(2R)-1-(azepan-1-yl)-1-oxopropan-2-yl]-4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H37N3O4S/c1-18-7-13-22(14-8-18)32(30,31)25-17-20-9-11-21(12-10-20)23(28)26-19(2)24(29)27-15-5-3-4-6-16-27/h7-8,13-14,19-21,25H,3-6,9-12,15-17H2,1-2H3,(H,26,28)/t19-,20?,21?/m1/s1 |
InChI-Schlüssel |
HOLYJYHLKINQKG-QNGMFEMESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CCC(CC2)C(=O)N[C@H](C)C(=O)N3CCCCCC3 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CCC(CC2)C(=O)NC(C)C(=O)N3CCCCCC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CCC(CC2)C(=O)NC(C)C(=O)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B257951.png)
![5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B257958.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)-2-thiophenecarboxamide](/img/structure/B257959.png)
![7-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B257960.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide](/img/structure/B257962.png)
![3-benzyl-4-methyl-9-[3-(2-oxo-1-pyrrolidinyl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B257963.png)
![N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B257977.png)

![N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide](/img/structure/B257983.png)
![4-phenyl-9-(3-pyridinylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B257986.png)
![2-[2-(Dimethylamino)ethyl]-6-methoxy-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257989.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide](/img/structure/B257993.png)
![N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B258006.png)
![2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B258027.png)